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The identification of RNA-RNA interactions is crucial for understanding the intricate regulatory
networks within cells and for the development of novel RNA-targeted therapeutics. High-
throughput methods, such as SHAPE-JuMP which utilizes the crosslinking reagent trans-bis-
isatoic anhydride (TBIA), have revolutionized our ability to map these interactions on a
transcriptome-wide scale. However, the validation of these computationally or experimentally
inferred interactions is a critical step to confirm their biological relevance and to obtain
guantitative insights into their binding dynamics.

This guide provides a comprehensive comparison of various experimental techniques available
for validating RNA-RNA interactions, with a focus on their principles, protocols, and the
guantitative data they generate. We will explore established methods and modern biophysical
approaches that serve as robust alternatives and complementary techniques to TBIA-based
methodologies.

Comparative Overview of Validation Methods

The choice of a validation method depends on several factors, including the nature of the RNA-
RNA interaction, the desired level of quantification, and the experimental context (in vivo vs. in
vitro). Below is a summary of commonly used techniques, highlighting their key features.
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Quantitative Data from Validation Experiments

The following tables present example quantitative data obtained from the validation of RNA-
RNA interactions using the discussed techniques. These examples illustrate the type of data
generated and how it can be used to confirm and characterize interactions identified by high-
throughput methods.

Table 1: Determination of Binding Affinity (Kd) by Microscale Thermophoresis (MST)

Interacting Labeled .

Ligand Reported Kd Reference
RNAs Partner
SRNA41 and 5'

5'UTR of

UTR of mRNA- SRNA41 ~100 nM [16]
MRNA-MM2089
MM2089

RRE RNA and _
) Rev peptide RRE RNA 4.8 nM [16]
Rev peptide

RRE RNA and

] RRE RNA Neomycin 1.5uM [16]
Neomycin

SAM-| riboswitch
and SybrGold SAM-| riboswitch  SybrGold 85.3 nM [18]

(dye)

Table 2: Characterization of RNA-RNA Complexes by Biophysical Methods
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Experimental Workflows and Signaling Pathways

Visualizing the experimental workflows can aid in understanding the principles and procedural

steps of each validation method.

SHAPE-JuMP (TBIA) Workflow
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Caption: Workflow of SHAPE-JuMP for identifying RNA-RNA interactions.
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Caption: A general workflow for the validation of RNA-RNA interactions.

Detailed Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a widely used in vitro technique to detect and quantify RNA-RNA interactions.

* RNA Preparation: Synthesize the two interacting RNA molecules in vitro. One of the RNAs is
typically labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.[6][20]

» Binding Reaction: Incubate the labeled RNA (at a constant, low concentration) with varying
concentrations of the unlabeled RNA partner in a suitable binding buffer. The buffer
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conditions (e.g., salt concentration, pH) should be optimized to facilitate the interaction.

Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel. The
gel matrix allows for the separation of the larger RNA-RNA complex from the smaller,
unbound labeled RNA.[7]

Detection: Visualize the labeled RNA using autoradiography (for radioactive labels) or a
fluorescence imager.

Quantification: Quantify the band intensities corresponding to the free and bound RNA. The
fraction of bound RNA is plotted against the concentration of the unlabeled RNA to determine
the equilibrium dissociation constant (Kd).[8]

Microscale Thermophoresis (MST)

MST is a powerful biophysical technique for quantifying biomolecular interactions in solution.
[15][16][17]

Labeling: One of the interacting RNA molecules is labeled with a fluorescent dye.

Sample Preparation: A series of dilutions of the unlabeled RNA partner (ligand) is prepared.
A constant concentration of the fluorescently labeled RNA is added to each dilution.

Capillary Loading: The samples are loaded into glass capillaries.

MST Measurement: The capillaries are placed in the MST instrument. A microscopic
temperature gradient is induced by an infrared laser, and the movement of the fluorescent
molecules along this gradient is monitored.[17]

Data Analysis: The change in thermophoresis upon binding is measured. The data are
plotted against the ligand concentration, and the resulting binding curve is fitted to determine
the dissociation constant (Kd).[16]

Psoralen Analysis of RNA Interactions and Structures
(PARIS)

PARIS is a high-throughput method to identify RNA-RNA interactions in vivo.
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« In vivo Crosslinking: Treat living cells with a psoralen derivative (e.g., 4'-
aminomethyltrioxsalen, AMT) and expose them to UV-A light (365 nm). This induces covalent
crosslinks between uridines in base-paired regions of RNA.[3][4][5]

* RNA Isolation and Fragmentation: Isolate total RNA and partially digest it to a desired size
range.

e 2D Gel Electrophoresis: Separate the RNA fragments using two-dimensional gel
electrophoresis to enrich for crosslinked duplexes.

o Proximity Ligation: Ligate the ends of the crosslinked RNA fragments to create a single
chimeric RNA molecule.

o Reverse Crosslinking and Library Preparation: Reverse the psoralen crosslinks with UV-C
light (254 nm) and prepare a cDNA library for high-throughput sequencing.

e Sequencing and Data Analysis: Sequence the chimeric cDNAs and map the reads back to
the transcriptome to identify the interacting RNA partners.[5]

Conclusion

The validation of RNA-RNA interactions identified by high-throughput methods like TBIA-based
SHAPE-JUMP is an indispensable step in RNA biology research. While SHAPE-JuMP provides
valuable information on RNA structure and proximity, complementary techniques are required
to confirm direct interactions and to quantify their biophysical properties. The methods outlined
in this guide, ranging from the low-throughput but highly quantitative EMSA and biophysical
techniques to other high-throughput in vivo crosslinking methods, provide a toolkit for
researchers to rigorously validate and characterize RNA-RNA interactions. The choice of
method will depend on the specific research question, but a multi-faceted approach, combining
different techniques, will ultimately provide the most comprehensive understanding of the
complex world of RNA interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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